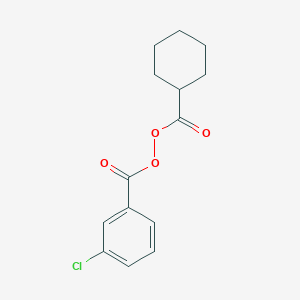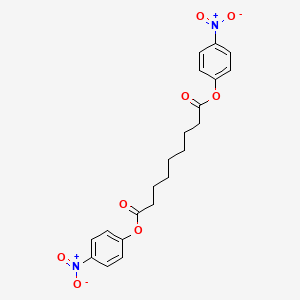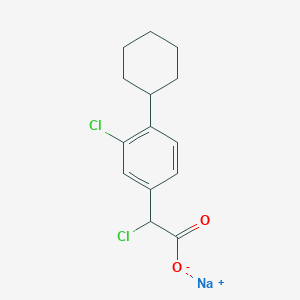
Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, is a diacyl peroxide compound known for its significant reactivity and utility in various chemical processes. This compound is characterized by the presence of a peroxide bond, which imparts high reactivity, making it useful in a range of synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, typically involves the reaction of 3-chlorobenzoyl chloride with cyclohexanecarbonyl peroxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane. The mixture is cooled to maintain a low temperature, and the reaction proceeds with the formation of the desired peroxide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, undergoes various types of chemical reactions, including:
Oxidation: The peroxide bond is highly reactive and can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced, breaking the peroxide bond and forming corresponding alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium hydroxide, and various organic solvents. Reaction conditions often involve low temperatures to control the reactivity of the peroxide bond and prevent decomposition .
Major Products Formed
The major products formed from reactions involving this compound, depend on the specific reaction conditions and reagents used. Typical products include oxidized or reduced derivatives of the starting materials, as well as substituted compounds where the chlorine atom has been replaced.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an oxidizing agent in various synthetic processes. It is particularly useful in the epoxidation of alkenes, where it converts double bonds into epoxides.
Biology and Medicine
In biological and medical research, peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the mechanisms of peroxide-induced damage and the protective effects of antioxidants.
Industry
Industrially, this compound is employed in the production of polymers and other materials where controlled oxidation is required. It is also used in the synthesis of pharmaceuticals and agrochemicals, where its reactivity is harnessed to introduce specific functional groups into target molecules .
作用機序
The mechanism of action of peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, involves the cleavage of the peroxide bond, generating reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s reactivity is primarily due to the presence of the peroxide bond, which is prone to homolytic cleavage, generating free radicals that initiate further reactions .
類似化合物との比較
Similar Compounds
Benzoyl peroxide: Another diacyl peroxide compound with similar reactivity, commonly used in acne treatment and polymerization reactions.
3-Chloroperoxybenzoic acid: A related compound used as an oxidizing agent in organic synthesis.
Uniqueness
Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo both oxidation and reduction reactions, as well as participate in substitution reactions, makes it a versatile reagent in synthetic chemistry .
特性
CAS番号 |
39651-57-5 |
|---|---|
分子式 |
C14H15ClO4 |
分子量 |
282.72 g/mol |
IUPAC名 |
cyclohexanecarbonyl 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H15ClO4/c15-12-8-4-7-11(9-12)14(17)19-18-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
InChIキー |
ZTYNYQDZSDHVLT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)OOC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)


![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)





![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)

![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)

